Cas no 2137644-44-9 (3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester)
3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester
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- Inchi: 1S/C11H12O4/c1-13-7-3-4-8-9(11(12)14-2)6-15-10(8)5-7/h3-5,9H,6H2,1-2H3
- InChI Key: CWXGWZFTACZEDK-UHFFFAOYSA-N
- SMILES: O1C2=CC(OC)=CC=C2C(C(OC)=O)C1
3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-785092-0.05g |
methyl 6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2137644-44-9 | 95% | 0.05g |
$851.0 | 2024-05-22 | |
| Enamine | EN300-785092-0.1g |
methyl 6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2137644-44-9 | 95% | 0.1g |
$892.0 | 2024-05-22 | |
| Enamine | EN300-785092-0.25g |
methyl 6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2137644-44-9 | 95% | 0.25g |
$933.0 | 2024-05-22 | |
| Enamine | EN300-785092-0.5g |
methyl 6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2137644-44-9 | 95% | 0.5g |
$974.0 | 2024-05-22 | |
| Enamine | EN300-785092-1.0g |
methyl 6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2137644-44-9 | 95% | 1.0g |
$1014.0 | 2024-05-22 | |
| Enamine | EN300-785092-2.5g |
methyl 6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2137644-44-9 | 95% | 2.5g |
$1988.0 | 2024-05-22 | |
| Enamine | EN300-785092-5.0g |
methyl 6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2137644-44-9 | 95% | 5.0g |
$2940.0 | 2024-05-22 | |
| Enamine | EN300-785092-10.0g |
methyl 6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2137644-44-9 | 95% | 10.0g |
$4360.0 | 2024-05-22 |
3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester
3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester (CAS No. 2137644-44-9): A Comprehensive Overview
3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester, identified by its CAS number 2137644-44-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzofuran class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a methoxy group at the 6-position and a methyl ester at the carboxylic acid functionality, contribute to its unique chemical properties and reactivity.
The benzofuran core is a versatile scaffold that has been extensively studied for its pharmacological properties. Compounds derived from benzofuran have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific substitution pattern in 3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester enhances its potential as a lead compound for drug discovery. The methoxy group at the 6-position can influence electronic distribution and hydrogen bonding capabilities, while the methyl ester moiety provides a site for further functionalization through hydrolysis or transesterification reactions.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their therapeutic potential. The synthesis of benzofuran derivatives has been a focal point due to their structural complexity and biological relevance. Researchers have been exploring various synthetic routes to access these compounds efficiently and in high yields. The methyl ester derivative of 3-benzofurancarboxylic acid represents an interesting intermediate in this context, as it can be further modified to produce more complex structures with enhanced biological activity.
The chemical synthesis of 3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester involves multi-step reactions that require careful optimization to achieve high regioselectivity and yield. Common synthetic strategies include cyclization reactions followed by functional group transformations such as esterification or methylation. Advances in catalytic methods have also enabled more efficient synthesis routes, reducing the need for harsh conditions and minimizing byproduct formation.
The pharmacological evaluation of this compound has been a subject of intense research. Preclinical studies have suggested that benzofuran derivatives exhibit various biological activities depending on their substitution patterns. The presence of the methoxy group in 3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester may enhance its binding affinity to biological targets by influencing electronic properties and steric interactions. Additionally, the methyl ester group can be hydrolyzed to form a free carboxylic acid, which might alter the compound's pharmacokinetic profile.
In the context of drug development, understanding the metabolic pathways and interactions of such compounds is crucial. The biotransformation of benzofuran derivatives can provide insights into their potential side effects and mechanisms of action. Studies have shown that these compounds can be metabolized through various pathways, including oxidation and conjugation reactions, which are mediated by cytochrome P450 enzymes.
The synthetic utility of 3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester extends beyond its direct application as a lead compound. It serves as a valuable building block for constructing more complex molecules with tailored biological activities. For instance, it can be used to synthesize analogs with different substitution patterns or to explore novel chemical space through combinatorial chemistry approaches.
The development of new synthetic methodologies has been instrumental in facilitating the exploration of benzofuran derivatives. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic frameworks efficiently. These catalytic methods often provide superior selectivity and yield compared to traditional organic transformations.
The potential applications of this compound are not limited to pharmaceuticals but also extend to agrochemicals and material science. Benzofuran derivatives have been explored as intermediates in the synthesis of pesticides and specialty chemicals due to their structural versatility and reactivity.
In conclusion, 3-Benzofurancarboxylic acid, 2,3-dihydro-6-methoxy-, methyl ester (CAS No. 2137644-44-9) is a compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs. Continued research into its synthesis, pharmacology, and metabolic pathways will likely uncover new opportunities for therapeutic intervention and industrial innovation.
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